Phosphonic acid, bis(1,1-dimethylethyl) ester

Description

Propriétés

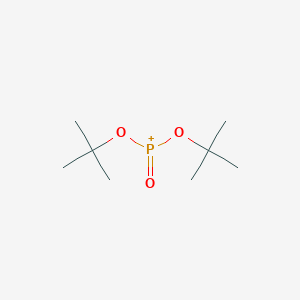

IUPAC Name |

bis[(2-methylpropan-2-yl)oxy]-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBLOQXLELCEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[P+](=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926944 | |

| Record name | Di-tert-butoxy(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13086-84-5 | |

| Record name | Bis(1,1-dimethylethyl) phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013086845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butoxy(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,1-dimethylethyl) phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Mode of Action

It is known to be used as a reactant in the synthesis of other compounds, such as di-tert-butyl potassium phosphate and di-tert-butyl (chloromethyl) phosphate.

Biochemical Pathways

Phosphonates in general are known to play a role in various biological processes, including the natural phosphorus cycle and metabolic pathways involving phosphorus.

Pharmacokinetics

Its physical properties such as its liquid form, molecular weight, and density, suggest that it may have certain bioavailability characteristics.

Result of Action

It is known to be used in the synthesis of other compounds, suggesting it may play a role in various chemical reactions.

Action Environment

It is known that the compound is sensitive to air, moisture, and heat.

Analyse Biochimique

Biochemical Properties

Di-tert-butyl phosphonate plays a role in biochemical reactions, particularly in the synthesis of other compounds. For instance, it has been used as a reactant in the synthesis of di-tert-butyl potassium phosphate and di-tert-butyl (chloromethyl) phosphate

Cellular Effects

Related compounds have been shown to have cytotoxic activity against some tumor cells

Activité Biologique

Phosphonic acid, bis(1,1-dimethylethyl) ester (CAS No. 13086-84-5) is an organophosphorus compound that has garnered attention due to its various biological activities, particularly as a plant growth regulator and fungicide. This article provides a detailed examination of its biological activity, including synthesis methods, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two tert-butyl groups attached to a phosphonic acid moiety. Its molecular formula is , with a molecular weight of approximately 194.21 g/mol. The compound appears as a colorless to yellowish liquid and is soluble in organic solvents.

Biological Applications

1. Plant Growth Regulation:

The compound is primarily utilized as a plant growth regulator . Research indicates that it influences various metabolic pathways in plants, promoting growth and enhancing resistance to environmental stressors.

2. Antifungal Activity:

this compound exhibits antifungal properties , making it effective in controlling fungal diseases in crops. Its mechanism involves interaction with fungal cell membranes, disrupting their integrity and function.

Synthesis Methods

Several methods for synthesizing this compound have been reported:

- Direct Phosphorylation: This method involves the reaction of tert-butanol with phosphorus oxychloride.

- Transesterification: Utilizing phosphonic acid derivatives with tert-butanol under acidic conditions.

Each method has its advantages regarding yield and purity but requires careful control of reaction conditions to optimize results.

Interaction Studies

Research has shown that this compound interacts with various enzymes and receptors due to its phosphonic acid group. This interaction can modulate metabolic pathways, enhancing its efficacy as a bioactive compound .

Toxicity Assessments

Recent assessments have indicated that while the compound has beneficial agricultural applications, it also poses certain ecological risks. Studies show low toxicity to aquatic organisms but highlight the need for careful management due to its persistence in the environment .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] ester | Used in pharmaceuticals | |

| Di-tert-butyl phosphite | Acts as an antioxidant; simpler structure | |

| Phosphoric acid, bis(2-tert-butylphenyl) phenyl ester | Similar structure; industrial applications |

This compound stands out due to its specific application as a plant growth regulator and its unique reactivity profile compared to these similar compounds.

Case Studies

Case Study 1: Agricultural Application

In field trials conducted on tomato plants, the application of this compound resulted in a significant increase in yield compared to untreated controls. The treated plants exhibited improved resistance against common fungal pathogens.

Case Study 2: Environmental Impact Assessment

A study evaluating the environmental impact of phosphonic acid derivatives found that while they are effective in agricultural settings, their persistence raises concerns about potential accumulation in aquatic ecosystems. Monitoring programs are suggested to assess long-term ecological effects .

Applications De Recherche Scientifique

Chemical Properties and Structure

Phosphonic acid esters are characterized by the presence of phosphorus, which imparts unique properties that enhance their functionality in various applications. The specific structure of bis(1,1-dimethylethyl) ester contributes to its effectiveness as a stabilizer and antioxidant.

Antioxidant in Polymers

One of the primary applications of phosphonic acid, bis(1,1-dimethylethyl) ester is its use as an antioxidant in polymer formulations. It helps in:

- Thermal Stability : The compound provides thermal stability to polymers, preventing degradation during processing and extending the material's lifespan.

- UV Protection : It protects against UV radiation, which can cause polymer degradation.

Table 1: Applications of PADMEC in Polymers

| Application Area | Functionality | Maximum Usage Level |

|---|---|---|

| Polypropylene | Antioxidant | 0.2-0.3% by weight |

| Polyethylene | Antioxidant | 0.2-0.3% by weight |

| Food Contact Materials | Stabilizer | 0.5% by weight |

Food Contact Substances

PADMEC is approved for use in food contact materials, where it serves as a stabilizer and antioxidant. Its inclusion in food packaging materials ensures:

- Safety : It meets regulatory standards set by authorities such as the U.S. FDA.

- Extended Shelf Life : By preventing oxidation, it enhances the shelf life of food products.

Case Study 1: Environmental Impact Assessment

A screening assessment conducted by Environment Canada highlighted the ecological categorization of PADMEC, identifying it as persistent and bioaccumulative with potential toxicity to aquatic organisms. This assessment emphasizes the importance of understanding the environmental implications of using such substances in commercial products .

Case Study 2: Food Safety Evaluation

The European Food Safety Authority (EFSA) conducted a safety assessment regarding the use of PADMEC in food contact materials. The evaluation confirmed that when used within specified limits, PADMEC does not pose significant health risks to consumers .

Regulatory Status and Compliance

This compound is regulated under various national and international frameworks:

Comparaison Avec Des Composés Similaires

Key Observations :

- Steric Effects : Bis(1,1-dimethylethyl) esters exhibit superior hydrolytic stability compared to bis(1-methylethyl) or ethyl esters due to bulky tert-butyl groups .

- Bioactivity: Phenolic derivatives like benzenepropanoic acid esters demonstrate stronger antioxidant activity (e.g., IC50 values < 50 μM in DPPH assays) compared to non-phenolic phosphonates .

Regulatory and Stability Considerations

- Synthetic Utility : Bis(1,1-dimethylethyl) esters are preferred in peptide synthesis and polymer stabilization due to their resistance to acidic hydrolysis, unlike diethyl or dimethyl esters, which require protection under harsh conditions .

- Toxicity : Acute toxicity studies (LD50 > 2000 mg/kg in rats) classify bis(1,1-dimethylethyl) phosphonates as low-risk, whereas bis(2-ethylhexyl) phthalates show reproductive toxicity (LD50 ~500 mg/kg) .

Méthodes De Préparation

Reaction Mechanism and Stoichiometric Considerations

The general reaction proceeds as follows:

Primary alcohols react rapidly with PCl₃, but tertiary alcohols like tert-butanol require careful control of stoichiometry and temperature to minimize side reactions such as elimination (alkene formation). Empirical studies indicate a molar ratio of 1:6–10 for PCl₃ to alcohol ensures complete conversion. Excess PCl₃ is typically removed via distillation post-reaction.

Acid Scavengers and Solvent Systems

To mitigate HCl liberation, which can protonate alcohols and hinder reactivity, triethylamine (TEA) is employed as an acid scavenger. Patent data demonstrate that methylene chloride (dichloromethane) is the optimal solvent due to its ability to maintain a homogeneous reaction mixture, preventing viscosity spikes caused by trace impurities. For example, a molar ratio of 1:21 for intermediate to methylene chloride ensures fluidity during mixing.

Transesterification of Dialkyl Phosphites

Transesterification offers a high-yield alternative, particularly for tertiary alcohols. This method involves reacting dimethyl phosphite with tert-butanol in the presence of a catalyst.

Catalytic Systems and Reaction Conditions

Calcium hydroxide (Ca(OH)₂) has been identified as an effective catalyst for this route. A representative procedure involves:

-

Reactants : 110 g dimethyl phosphite, 260 g tert-butanol

-

Catalyst : 3.3 g Ca(OH)₂

-

Conditions : Reflux at 130°C under nitrogen, followed by fractional distillation to remove methanol and excess tert-butanol.

The reaction achieves a 91.5% yield with 98% purity after reduced-pressure distillation.

Table 1: Transesterification Optimization Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Dimethyl phosphite : tert-butanol) | 1 : 6.1 |

| Temperature | 130°C (reflux) |

| Catalyst Loading | 3.3 g Ca(OH)₂ per 110 g dimethyl phosphite |

| Yield | 91.5% |

| Purity | 98% (HPLC) |

Solvent-Free Approaches

Recent advancements emphasize solvent-free conditions to reduce environmental impact. However, the high boiling point of tert-butanol (82–83°C) necessitates precise temperature control to prevent decomposition.

Two-Step Synthesis via Chloro Phosphite Intermediates

A patent-pending method involves synthesizing chloro phosphite intermediates followed by alcoholysis. This approach circumvents challenges associated with direct tert-butanol reactions.

Intermediate Formation

Chloro phosphite esters are synthesized by reacting PCl₃ with phenolic compounds under heated conditions. For example:

Excess PCl₃ is distilled off, leaving a reactive intermediate.

Alcoholysis with Tert-Butanol

The chloro intermediate is then treated with tert-butanol in methylene chloride at −40°C to 20°C to prevent side reactions. A molar ratio of 2–3:1 (intermediate : tert-butanol) ensures complete conversion. Post-reaction workup involves aqueous extraction and recrystallization in hexane, yielding >99% purity.

Table 2: Two-Step Synthesis Performance Metrics

| Metric | Value |

|---|---|

| Intermediate Purity | >99% (HPLC) |

| Reaction Temperature | −40°C to 20°C |

| Final Product Yield | 71% |

| Chloride Ion Content | <0.01% wt |

Challenges in Tertiary Alcohol Utilization

Tertiary alcohols pose unique challenges due to steric hindrance and low nucleophilicity. Key findings include:

-

Solvent Dependency : Methylene chloride outperforms toluene by maintaining solubility and preventing gelation.

-

Catalyst Deactivation : Calcium hydroxide may require replenishment in prolonged reactions due to HCl neutralization.

-

Byproduct Formation : Elimination products (e.g., isobutylene) are minimized by maintaining sub-ambient temperatures during alcohol addition.

Industrial Scalability and Environmental Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing phosphonic acid, bis(1,1-dimethylethyl) ester with high purity?

- Methodological Answer : The synthesis typically involves esterification of phosphonic acid with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products like unreacted acid or dialkylphosphonates. Purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is critical. Structural confirmation requires ³¹P NMR (δ ~20–30 ppm for phosphonate esters) and FTIR (P=O stretch ~1200–1250 cm⁻¹) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify tert-butyl groups (δ ~1.3 ppm for ¹H; δ ~29–35 ppm for quaternary carbons in ¹³C).

- FTIR : Confirm P=O (1250 cm⁻¹) and P-O-C (1050 cm⁻¹) bonds.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺).

- Computational Validation : Compare experimental spectra with DFT-calculated vibrational/NMR data .

Advanced Research Questions

Q. What experimental approaches are used to assess the efficacy of this compound as a stabilizer in polymer matrices?

- Methodological Answer :

- Accelerated Aging Tests : Expose polymer composites to UV light (e.g., QUV tester) or elevated temperatures (80–150°C). Monitor oxidation via:

- Oxidation Induction Time (OIT) : Differential scanning calorimetry (DSC) under O₂ atmosphere.

- Mechanical Properties : Tensile strength retention post-degradation.

- Degradation Product Analysis : Extract and quantify leachates (e.g., tert-butylphenols) via GC-MS or HPLC-UV. Compare with regulatory thresholds (e.g., SML ≤6.0 mg/kg per GB9685-2008) .

Q. How do steric effects of the tert-butyl groups influence the antioxidant mechanism of phosphonic acid esters in radical scavenging?

- Methodological Answer :

- Electron Spin Resonance (ESR) : Track radical intermediates (e.g., phenoxyl radicals) during oxidation.

- Computational Studies : Use DFT to model steric hindrance effects on transition states (e.g., bond dissociation energy of P–H vs. O–H groups).

- Comparative Analysis : Synthesize analogs with smaller substituents (e.g., methyl) and measure radical scavenging rates via DPPH/ABTS assays. Bulky tert-butyl groups reduce reactivity but enhance thermal stability .

Q. How can researchers resolve contradictions in reported degradation pathways of phosphonic acid esters under varying pH conditions?

- Methodological Answer :

- Hydrolysis Studies : Conduct kinetic experiments at pH 2–12 (buffered solutions, 25–60°C). Monitor hydrolysis products (e.g., phosphonic acid, tert-butanol) via ³¹P NMR or ion chromatography.

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to distinguish acid-catalyzed vs. base-catalyzed pathways.

- Data Reconciliation : Compare activation energies (Arrhenius plots) across studies to identify experimental variables (e.g., solvent polarity, ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.